Product packaging for Benzyl 4-fluorobenzoate(Cat. No.:CAS No. 59986-44-6)

Benzyl 4-fluorobenzoate

Cat. No.: B1620080
CAS No.: 59986-44-6
M. Wt: 230.23 g/mol
InChI Key: CNTWNLQFUTWHID-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Benzoate (B1203000) Esters

Fluorinated organic compounds play a crucial role in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine into an organic molecule can significantly alter its physical and chemical properties, such as bioavailability, solubility, and metabolic stability. rsc.org

Fluorinated benzoate esters, including benzyl (B1604629) 4-fluorobenzoate (B1226621), are valuable intermediates and building blocks in organic synthesis. ontosight.ai The presence of the fluorine atom can influence the reactivity of the molecule, for instance, by enhancing electrophilic aromatic substitution. This makes them useful in creating more complex molecules with desired functionalities. Research has shown that the 4-fluorobenzoyl group can act as an auxiliary in photochemical fluorination reactions, facilitating the introduction of fluorine into other molecules. nih.gov

The study of fluorinated compounds extends to understanding their environmental fate and biodegradation. For example, the degradation of fluorobenzoates by certain bacteria is a subject of research, highlighting the environmental relevance of these compounds. nih.gov

Historical Perspectives on Benzyl Ester and Fluorobenzoate Chemistry

The chemistry of benzyl esters has a long history, with early research focusing on their preparation from benzyl chloride. acs.org Benzyl esters are widely used as protecting groups for carboxylic acids in organic synthesis due to their stability and the relative ease of their removal. organic-chemistry.orgunivpancasila.ac.id

The development of fluorinated aromatic chemistry, particularly the synthesis of compounds like 2-acetamido-5-fluorobenzoic acid, gained momentum in the latter half of the 20th century. Early synthetic methods for related fluorobenzoic acids often involved multiple steps and faced challenges with selectivity and yield. The synthesis of 4-fluorobenzoic acid itself has been optimized over time, with methods such as the oxidation of 4-fluorobenzyl alcohol. chemicalbook.com The study of polyfluorinated aromatic esters has provided insights into the electronic effects of highly fluorinated groups on the properties of the ester functional group. cdnsciencepub.com

Current Research Frontiers involving Benzyl 4-Fluorobenzoate

Current research continues to explore the utility of this compound and related compounds in several advanced applications.

One significant area is in the field of medical imaging, specifically Positron Emission Tomography (PET). researchgate.net Radiolabeled versions of benzoate esters, such as N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), are crucial prosthetic groups for labeling biomolecules like proteins and peptides. rsc.org This allows for non-invasive imaging and the study of biological processes in vivo. researchgate.net Research focuses on improving the synthesis of these radiolabeled compounds to make them more efficient and accessible for diagnostic and therapeutic applications. rsc.org For instance, propargyl 4-[18F]fluorobenzoate has been investigated as a potentially more stable agent for labeling biomolecules via click chemistry. nih.gov

Furthermore, the 4-fluorobenzoate moiety is being utilized in the development of novel bioactive compounds. For example, it serves as a basis for synthesizing Schiff bases and 1,3,4-oxadiazole (B1194373) analogs that exhibit antioxidant properties. researchgate.net It is also a component in the synthesis of more complex molecules with potential applications in medicinal chemistry, such as derivatives of Isatin-hydrazide. frontiersin.orgnih.gov

Recent studies have also highlighted the role of 4-fluorobenzoates as photocatalysts. They can facilitate direct C(sp3)–H fluorinations under visible light, a reaction of great importance for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO2 B1620080 Benzyl 4-fluorobenzoate CAS No. 59986-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59986-44-6

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

benzyl 4-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

CNTWNLQFUTWHID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for Benzyl 4 Fluorobenzoate and Analogues

Esterification Reactions for Benzyl (B1604629) 4-Fluorobenzoate (B1226621) Synthesis

The most direct route to Benzyl 4-fluorobenzoate is the esterification of 4-fluorobenzoic acid with benzyl alcohol. Current time information in Chatham County, US. Several established methods are employed for this transformation, each with its own set of conditions and advantages.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. acs.orgtcichemicals.com The reaction involves heating a mixture of 4-fluorobenzoic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). wikipedia.orgglobalscientificjournal.com The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. acs.org While effective and economical, this method can require harsh conditions, including high temperatures and long reaction times (e.g., 7-8 hours reflux). wikipedia.orgglobalscientificjournal.com

Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative. nih.gov This reaction uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at or below room temperature. nih.govgoogle.com The carboxylic acid and DCC form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. nih.gov This method is particularly useful for sterically hindered alcohols and acid-labile compounds. nih.gov

Mitsunobu Reaction: Another mild and efficient method for esterification is the Mitsunobu reaction. beilstein-journals.orgresearchgate.net This reaction converts a primary or secondary alcohol into an ester using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool in stereoselective synthesis. vedantu.com It is effective for a wide range of carboxylic acids and alcohols, including those with various functional groups. researchgate.net

Esterification Method Key Reagents Typical Conditions Advantages Citations
Fischer-Speier4-fluorobenzoic acid, benzyl alcohol, H₂SO₄ or PTSAReflux, often with water removalEconomical, suitable for large scale acs.orgtcichemicals.comwikipedia.orgglobalscientificjournal.com
Steglich4-fluorobenzoic acid, benzyl alcohol, DCC, DMAPRoom temperature, mild conditionsGood for acid-sensitive substrates nih.govgoogle.com
Mitsunobu4-fluorobenzoic acid, benzyl alcohol, PPh₃, DEAD or DIADMild conditions (e.g., 0 °C to RT)High yields, stereochemical inversion beilstein-journals.orgresearchgate.netvedantu.com

Fluorination Strategies in Benzoate (B1203000) Ester Synthesis

The fluorine atom in fluorobenzoate esters can be introduced either before or after the esterification step. Strategies typically involve nucleophilic or electrophilic fluorination of an appropriate aromatic precursor.

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) anion.

Balz-Schiemann Reaction: A traditional and well-established method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgvedantu.com This reaction is not a direct fluorination of a benzoate ester but is crucial for preparing the key precursor, 4-fluorobenzoic acid, from 4-aminobenzoic acid. wikipedia.orgbyjus.comresearchgate.net The process involves the diazotization of the primary aromatic amine with nitrous acid, followed by treatment with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. vedantu.combyjus.com Thermal decomposition of this isolated salt then yields the aryl fluoride. acs.orgwikipedia.org Recent studies have explored variations of this reaction using different solvents and conditions to improve yields and safety. acs.orgnih.gov

Other Nucleophilic Methods: Modern methods often involve the use of metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) to displace a suitable leaving group (e.g., -NO₂, -Cl) in a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as the Halex reaction. While not specifically detailed for this compound in the provided context, this is a general strategy for synthesizing aryl fluorides. Additionally, copper-mediated nucleophilic fluorination of aryl trifluoroborates with KF has been developed as a mild and general method. beilstein-journals.orgchinesechemsoc.org

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring.

Using N-F Reagents: A prominent class of electrophilic fluorinating agents are those containing a nitrogen-fluorine bond. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of aromatic compounds. researchgate.netbeilstein-journals.org These reactions are effective for activated aromatic systems, such as phenols, anisoles, and benzamides. researchgate.net The fluorination of a benzyl benzoate precursor would likely require an activating group on the benzene (B151609) ring to facilitate the electrophilic attack. Mechanistic studies suggest these reactions can proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the substrate and conditions. researchgate.netwikipedia.org The reactivity and selectivity can be tuned by the choice of N-F reagent and reaction conditions. beilstein-journals.org

Fluorination Strategy Method Key Reagents/Precursors Description Citations
NucleophilicBalz-Schiemann4-Aminobenzoic acid derivative, HBF₄Forms 4-fluorobenzoic acid precursor via a diazonium salt. wikipedia.orgvedantu.combyjus.com
NucleophilicCu-mediatedAryl trifluoroborate, KF, Cu(OTf)₂Mild fluorination of boron-substituted aromatics. beilstein-journals.orgchinesechemsoc.org
ElectrophilicDirect Aromatic FluorinationAromatic precursor, Selectfluor®Direct introduction of fluorine onto an electron-rich aromatic ring. researchgate.netresearchgate.netbeilstein-journals.org

Benzylic Functionalization Reactions in Fluorobenzoate Systems

Instead of building the molecule from its constituent acid and alcohol parts, an alternative approach involves modifying a pre-existing fluorobenzoate system, particularly at the benzylic position of the benzyl group. The benzylic C-H bond is relatively weak and thus susceptible to functionalization. wikipedia.org

C-H Activation/Oxidation: Benzylic C(sp³)–H bonds can be directly oxidized to form esters. For instance, visible light-induced C–H activation of benzylic ethers, mediated by a hydroquinone (B1673460) catalyst and a copper(II) salt, can yield benzoate esters. rsc.org This represents a potential route to modify the benzyl portion of a molecule. Electrochemical methods have also been developed for benzylic C-H acyloxylation, where a benzylic cation is generated electrochemically and then trapped by a carboxylic acid. acs.org

Benzylic Fluorination: Direct fluorination of the benzylic C-H bond is another powerful strategy. This can be achieved using various methods, including photoredox catalysis. beilstein-journals.orgnih.gov For example, benzylic anions generated by deprotonation with a strong base can react with electrophilic fluorine sources like Selectfluor. beilstein-journals.orgbeilstein-journals.org Radical-based methods, where a benzylic radical is generated and then trapped by a fluorine source, are also prevalent. beilstein-journals.orgnih.gov These techniques offer pathways to synthesize analogues of this compound with fluorine on the benzyl group.

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound and its analogues, offering milder conditions, higher yields, and better selectivity.

Acid and Base Catalysis: Traditional Fischer esterification relies on Brønsted acid catalysts like H₂SO₄ and PTSA. wikipedia.orgglobalscientificjournal.com In Steglich esterification, DMAP acts as a nucleophilic catalyst. nih.gov

Metal-Based Catalysis:

Lewis Acids: Lewis acids such as zirconium and hafnium complexes have been shown to be efficient catalysts for dehydrative esterification, often allowing the use of equimolar amounts of starting materials under milder conditions than strong Brønsted acids.

Palladium Catalysis: Palladium catalysts are widely used in C-H activation and cross-coupling reactions. For instance, Pd-catalyzed C-H fluorination of arenes using directing groups is a known strategy. beilstein-journals.org

Copper Catalysis: Copper catalysts are employed in various fluorination reactions, including the nucleophilic fluorination of arylboronates and the oxidation of benzylic ethers. beilstein-journals.orgrsc.org

Thorium Catalysis: Thorium(IV) complexes have been reported to catalyze the Tishchenko reaction of p-fluorobenzaldehyde, leading to the formation of 4'-fluorothis compound. rsc.org

Organocatalysis: The Mitsunobu reaction, which uses triphenylphosphine, can be considered an organocatalytic transformation. researchgate.netvedantu.com Furthermore, organocatalytic C-H activation reactions have been developed, which could be applied to the functionalization of fluorobenzoate systems. beilstein-journals.org

Green Chemistry Approaches in Synthesis of Fluorobenzoate Esters

Efforts to develop more environmentally benign synthetic methods have led to several green chemistry approaches for preparing fluorobenzoate esters.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in esterification reactions. upb.roresearchgate.net For example, the synthesis of aliphatic esters catalyzed by sulfuric acid can be achieved in 15-30 minutes at room temperature under ultrasound, a significant improvement over conventional heating methods. researchgate.netnih.gov Sonochemical conditions have also been used for the fluorination of benzylic C-H bonds. beilstein-journals.org

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can simplify purification. Solvent-free esterification of various nitriles and alcohols using a reusable cerium oxide (CeO₂) catalyst has been reported. lookchem.com Similarly, solvent-free fluorination of electron-rich aromatic compounds with Selectfluor offers an efficient protocol with easy product isolation. researchgate.net

Reusable Catalysts: The development of heterogeneous and reusable catalysts is a key principle of green chemistry. Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been used as heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids, showing good reusability and efficiency. researchgate.net

Green Approach Methodology Key Features Citations
Ultrasound AssistanceSonication of reaction mixtureShorter reaction times, milder conditions, high yields globalscientificjournal.comupb.roresearchgate.netresearchgate.net
Solvent-Free ReactionsReagents react in the absence of a solventReduced waste, simplified workup researchgate.netlookchem.com
Reusable CatalystsHeterogeneous catalysts (e.g., MOFs, CeO₂)Catalyst can be recovered and reused, reducing waste and cost lookchem.comresearchgate.net

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized Benzyl (B1604629) 4-fluorobenzoate (B1226621). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy offer complementary information to piece together a complete molecular picture.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Benzyl 4-fluorobenzoate, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different sets of protons. rsc.org The protons on the 4-fluorobenzoyl group appear as multiplets in the aromatic region, typically between δ 8.11-8.06 ppm and δ 7.09 ppm. rsc.org The five protons of the benzyl group appear as a multiplet around δ 7.45-7.33 ppm. rsc.org A characteristic singlet for the methylene (B1212753) (-CH₂-) protons is observed at approximately δ 5.35 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the carbonyl carbon of the ester group shows a resonance around δ 164.48 ppm. rsc.org The carbon atom attached to the fluorine (C-F) exhibits a large coupling constant and its chemical shift is significantly affected, appearing around δ 167.00 ppm. rsc.org Other aromatic carbons and the methylene carbon resonate at predictable chemical shifts. rsc.org

Comparative analysis with related compounds such as 4-fluorobenzoic acid, methyl 4-fluorobenzoate, and ethyl 4-fluorobenzoate helps in assigning these resonances. For instance, in 4-fluorobenzoic acid, the carboxylic acid proton gives a characteristic broad signal, which is absent in the ester derivatives. chemicalbook.com

¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Source
This compoundCDCl₃8.11-8.06 (m, 2H), 7.45-7.33 (m, 5H), 7.09 (dd, J=13.0, 4.5 Hz, 2H), 5.35 (s, 2H)167.00, 165.36, 164.48, 135.84, 132.23, 128.58, 128.29, 128.20, 126.24, 115.65, 115.43, 67.05 rsc.org
Methyl 4-fluorobenzoateCDCl₃8.05 (m, 2H), 7.10 (m, 2H), 3.90 (s, 3H)Data not explicitly detailed in search results. chemicalbook.com
4-Fluorobenzoic acidDMSO-d₆13.06 (s, 1H), 8.01 (dd, 2H), 7.32 (t, 2H)166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 116.18, 115.96 chemicalbook.com

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₁FO₂), the expected molecular weight is approximately 230.24 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) MS is predictable. Key fragments would likely arise from the cleavage of the ester bond. Expected major fragments include:

The benzoyl cation [C₇H₄FO]⁺: m/z = 123

The benzyl cation [C₇H₇]⁺: m/z = 91 (tropylium ion), a very common fragment for benzyl-containing compounds.

The 4-fluorobenzoic acid radical cation [C₇H₅FO₂]⁺˙: m/z = 140

Analysis of related compounds supports this fragmentation logic. The mass spectrum of 4-fluorobenzoic acid shows a deprotonated molecule [M-H]⁻ at m/z 139 in negative-ion mode and a fragment from the loss of the carboxyl group. researchgate.net Similarly, the mass spectrum for ethyl 4-fluorobenzoate (molecular weight 168.16 g/mol ) shows characteristic fragments corresponding to the loss of the ethoxy group. nist.gov

Expected and Observed Mass Spectrometry Fragments

CompoundIon/FragmentExpected m/zObserved m/z (in related compounds)Source
This compound[M]⁺˙ (Molecular Ion)230.07-
[C₇H₄FO]⁺123.02-
[C₇H₇]⁺91.05-
4-Fluorobenzoic acid[M-H]⁻139.02139.0 researchgate.net
Ethyl 4-fluorobenzoate[M]⁺˙168.06168 nist.gov
Methyl 4-fluorobenzoate[M]⁺˙154.04154 nist.gov

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures inelastic scattering of light due to changes in polarizability. nih.govlibretexts.org

For this compound, the key vibrational modes include:

C=O Stretch: A strong, sharp band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹, characteristic of an aromatic ester. This mode is also expected to be Raman active.

C-O Stretch: Bands corresponding to the ester C-O stretching vibrations are expected in the 1250-1300 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration gives a strong band in the IR spectrum, generally found in the 1000-1400 cm⁻¹ region. jetir.org

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear as multiple weak bands above 3000 cm⁻¹. theaic.org The aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. researchgate.net

Studies on related molecules like 4-fluorobenzoic acid and other benzamide (B126) derivatives confirm these assignments. researchgate.netesisresearch.org

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-HStretching3000 - 3100Weak to MediumMedium to Strong
Aliphatic C-H (-CH₂-)Stretching2850 - 2960MediumMedium
Ester C=OStretching1720 - 1740StrongMedium to Strong
Aromatic C=CStretching1450 - 1600MediumStrong
Ester C-OStretching1250 - 1300StrongWeak
Aromatic C-FStretching1000 - 1400StrongMedium

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound was not found in the search results, the analysis of a co-crystal containing 4-fluorobenzoic acid provides valuable insight into the solid-state behavior of the 4-fluorobenzoyl moiety. eurjchem.com A co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid crystallizes in the monoclinic space group P2₁/c. eurjchem.com The crystal structure is stabilized by a network of hydrogen bonds, primarily N–H···O and O-H···O interactions. eurjchem.com Such analysis reveals the preferred geometries and non-covalent interactions that dictate the solid-state architecture.

Crystallographic Data for a Co-crystal of 2-Aminobenzothiazol with 4-Fluorobenzoic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z (molecules per unit cell)4

Data from the European Journal of Chemistry. eurjchem.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, one can dissect the crystal packing into contributions from different types of atomic contacts.

For the co-crystal of 4-fluorobenzoic acid, Hirshfeld analysis and the associated 2D fingerprint plots reveal the relative importance of various non-covalent interactions. eurjchem.com Studies on other fluorine-containing benzylidene compounds show that the most significant contributions to crystal packing often come from H···H, C···H/H···C, and H···F/F···H contacts. nih.govnih.gov These interactions, which include van der Waals forces and hydrogen bonds, are crucial in stabilizing the crystal structure. nih.gov

The 2D fingerprint plot provides a quantitative summary of these interactions. For example, in a related fluorobenzylidene derivative, H···H contacts accounted for 33.9% of the Hirshfeld surface, H···C/C···H for 26.7%, and H···F/F···H for 10.9%. nih.gov This type of analysis is instrumental in understanding the subtleties of crystal engineering and polymorphism.

Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related Fluorobenzylidene Compound

Interaction TypeContribution (%)
H···H33.9
H···C/C···H26.7
H···F/F···H10.9
C···C10.6

Data from Acta Crystallographica Section E. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Benzyl (B1604629) 4-fluorobenzoate (B1226621). These methods model the molecule's electron distribution to identify sites susceptible to chemical reactions.

The presence of a fluorine atom at the para-position of the benzoate (B1203000) ring and the ester functional group are key determinants of the molecule's electronic properties. evitachem.com The high electronegativity of the fluorine atom influences the electron density across the aromatic ring, which in turn affects the molecule's reactivity. evitachem.com

Computational analyses typically involve optimizing the molecular geometry to find the lowest energy state. From this optimized structure, various electronic properties are calculated. Molecular Electrostatic Potential (MEP) maps are generated to visualize electron-rich and electron-deficient regions. For Benzyl 4-fluorobenzoate, the MEP would likely show negative potential (electron-rich) around the carbonyl oxygen and the fluorine atom, indicating sites prone to electrophilic attack. Conversely, positive potential (electron-deficient) would be expected around the hydrogen atoms of the benzene (B151609) rings.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For aromatic esters, the fluorine substituent is expected to modulate these energy levels, potentially enhancing the electrophilic character of the molecule and making it a more viable substrate for nucleophilic attack. evitachem.com

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including conformational changes over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can map out its conformational landscape and determine the relative stability of different spatial arrangements (conformers). nih.gov

An MD simulation models the atoms in the molecule as points with mass and charge, and their movements are calculated by solving Newton's equations of motion. nih.gov The simulation reveals how the molecule twists and turns in response to thermal energy at a given temperature. Key rotational degrees of freedom in this compound include the torsion angles around the C-O bonds of the ester linkage and the bond connecting the benzyl group to the ester oxygen.

By running simulations for an extended period (nanoseconds to microseconds), it is possible to identify the most populated (lowest energy) conformations. nih.gov The results can be analyzed to understand the intramolecular interactions, such as potential hydrogen bonds or steric clashes, that govern conformational preferences. scilit.com For instance, simulations can reveal whether the two aromatic rings tend to adopt a planar or a more twisted orientation relative to each other and the energetic barriers between these states. This information is critical for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

Dihedral Angle Dominant Conformer(s) Energy Barrier (kcal/mol) Significance
C6H5-CH2-O-C=O ~180° (anti-periplanar) 3.5 Determines the orientation of the benzyl group relative to the ester plane
CH2-O-C=O-C6H4F ~0° (syn-periplanar) 5.0 Governs the planarity of the ester group

Note: The data in this table is illustrative and represents the type of output generated from MD simulations and conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, which can be used to interpret and support experimental data. mdpi.com For this compound, methods like DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. researchgate.net Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of C-H bonds. Comparing the calculated spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational dynamics.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.tr These calculations provide theoretical chemical shifts for each unique atom in the molecule. By comparing these predicted values to experimental spectra, chemists can confirm the molecular structure and assign specific peaks to specific atoms. researchgate.netdergipark.org.tr For this compound, calculations would predict the distinct chemical shifts for the protons and carbons in the benzyl and 4-fluorobenzoyl moieties, taking into account the electronic effects of the fluorine atom and the ester group.

Table 3: Example of Computationally Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Experimental ¹H Shift (ppm)
Carbonyl C 165.2 164.8 - -
Benzyl CH₂ 67.5 67.1 5.30 5.35
C-F 166.0 (JCF=255 Hz) 165.7 (JCF=254 Hz) - -
Aromatic C (ortho to F) 115.8 (JCF=22 Hz) 115.5 (JCF=22 Hz) 7.10 7.15

Note: This table contains representative data illustrating the correlation between computationally predicted and experimentally observed spectroscopic parameters. Actual values may vary based on the computational method and experimental conditions.

Structure-Property Relationship Studies through Computational Approaches

Computational methods are essential for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.gov These studies aim to correlate a molecule's structural or physicochemical features with its biological activity or physical properties. researchgate.net

For this compound, computational approaches can be used to calculate a variety of molecular descriptors. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

These calculated descriptors can then be used to build a mathematical model that links the molecular structure to a specific property. For example, a QSAR model could be developed to predict the potential inhibitory activity of this compound and its derivatives against a particular enzyme. nih.govbjmu.edu.cn Such models often reveal that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are crucial for activity. nih.gov By understanding which descriptors are most important, scientists can rationally design new molecules with enhanced properties. For instance, a QSAR study might suggest that increasing the hydrophobicity or modifying the electronic properties of the fluorinated ring could lead to a more potent compound. researchgate.net

Table 4: Key Molecular Descriptors for this compound Used in QSPR/QSAR Studies

Descriptor Calculated Value Potential Property Correlation
LogP (Octanol-Water Partition Coefficient) 3.8 Bioavailability, membrane permeability
Molar Refractivity 60.5 cm³/mol Receptor binding, polarizability
Molecular Surface Area 220 Ų Solubility, transport properties

Note: The data presented is for illustrative purposes to show the types of descriptors calculated in structure-property relationship studies.

Reaction Mechanisms and Kinetics in Benzyl 4 Fluorobenzoate Chemistry

Mechanistic Pathways of Ester Hydrolysis and Transesterification

Ester hydrolysis and transesterification are fundamental reactions of Benzyl (B1604629) 4-fluorobenzoate (B1226621), proceeding through distinct mechanistic pathways under acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of hydroxide (B78521) ions (OH⁻), the hydrolysis of Benzyl 4-fluorobenzoate typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov This pathway involves two main steps:

Nucleophilic Addition: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses, expelling the benzyloxide anion (PhCH₂O⁻) as the leaving group, which is a better leaving group than the hydroxide ion. The benzyloxide ion subsequently protonates to form benzyl alcohol.

The presence of the electron-withdrawing fluorine atom at the para-position of the benzoate (B1203000) ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating the first step of the mechanism.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism is more complex and involves a series of protonation and deprotonation steps. masterorganicchemistry.com It generally proceeds via an A-2 mechanism.

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the benzyl group.

Elimination: The protonated benzyl alcohol is eliminated as a neutral leaving group.

Deprotonation: The final product, 4-fluorobenzoic acid, is formed after deprotonation of the carbonyl oxygen.

Transesterification: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst. The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.comepa.gov Under acidic conditions, the reaction follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.com

Investigation of Substitution Reactions at the Benzylic Position

The benzylic position—the carbon atom of the benzyl group directly attached to the ester oxygen—is a site of significant reactivity. chemistrysteps.comlibretexts.org This heightened reactivity is attributed to the ability of the adjacent benzene (B151609) ring to stabilize reactive intermediates, such as carbocations and radicals, through resonance. chemistrysteps.comchemistry.coachucalgary.ca Substitution reactions at this position can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. chemistry.coachkhanacademy.org

Sₙ1 Mechanism: The Sₙ1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step process:

Formation of a Carbocation: The reaction is initiated by the departure of the leaving group (the 4-fluorobenzoate anion) to form a resonance-stabilized benzylic carbocation. chemistrysteps.com This is typically the rate-determining step. The stability of this primary carbocation is unusually high due to the delocalization of the positive charge over the aromatic ring. libretexts.org

Nucleophilic Attack: A nucleophile then attacks the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the benzylic carbon were chiral.

This mechanism is favored by polar protic solvents and weaker nucleophiles.

Sₙ2 Mechanism: The Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. chemistry.coach Primary benzylic substrates can readily undergo Sₙ2 reactions. chemistry.coachkhanacademy.org This mechanism results in an inversion of stereochemistry at the benzylic carbon. It is favored by strong nucleophiles and polar aprotic solvents.

The choice between Sₙ1 and Sₙ2 pathways for benzyl esters is influenced by factors such as the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature.

Mechanistic Studies of Fluorine-Mediated Reactivity

The fluorine atom at the para-position of the benzoate moiety exerts a significant electronic influence on the reactivity of this compound. This influence stems from the interplay of two opposing effects: the inductive effect and the resonance effect. msu.edu

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond network. msu.edu This inductive withdrawal deactivates the ring towards electrophilic aromatic substitution but, more importantly for ester chemistry, it increases the partial positive charge on the carbonyl carbon. This makes the carbonyl group more electrophilic and thus more susceptible to attack by nucleophiles in reactions like hydrolysis and transesterification. vedantu.com

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance. lumenlearning.com This effect increases the electron density on the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect in influencing reactivity. msu.edu

In the context of this compound's ester reactivity, the primary consequence of the fluorine substituent is the enhancement of the carbonyl carbon's electrophilicity via the dominant inductive effect, which can accelerate the rates of nucleophilic acyl substitution reactions.

Kinetic Analysis of this compound Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For transformations involving this compound, kinetic analysis often focuses on quantifying the electronic effects of the substituents on the reaction mechanism.

For example, the presence of a para-fluoro substituent on the phenyl benzoate structure shows a specific rate constant under defined conditions, which can be compared to the unsubstituted parent compound and other derivatives.

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates (C₆H₅CO₂C₆H₄–X) in 2.25 M aqueous n-Bu₄NBr rsc.org

Substituent (X)Temperature (°C)k₂ (M⁻¹ s⁻¹)
H250.0215
4-F250.0513
4-NO₂251.13
3-Cl250.110
2-F250.0221

The data show that the 4-fluoro substituent increases the rate of hydrolysis compared to the unsubstituted phenyl benzoate (X=H), consistent with the electron-withdrawing inductive effect of fluorine enhancing the electrophilicity of the carbonyl carbon.

The Hammett equation is another powerful tool used in kinetic analysis to correlate reaction rates with the electronic properties of substituents. universityofgalway.iesemanticscholar.org By plotting the logarithm of the rate constant against the Hammett substituent constant (σ), a linear relationship can often be established, providing mechanistic information about the rate-determining step of the reaction. semanticscholar.org For reactions like the hydrolysis of benzyl esters, such analysis can confirm whether the reaction is accelerated by electron-withdrawing or electron-donating groups. universityofgalway.iersc.org

Applications in Organic Synthesis and Pharmaceutical Intermediates

Benzyl (B1604629) 4-Fluorobenzoate (B1226621) as a Key Intermediate in Complex Molecule Synthesis

In the field of organic synthesis, benzyl 4-fluorobenzoate serves as a crucial intermediate for the creation of complex molecular architectures. Its stability and defined reactivity profile make it a reliable component in synthetic sequences. chemimpex.com The ester linkage can be selectively cleaved under various conditions (e.g., hydrolysis or hydrogenolysis) to reveal a carboxylic acid or an alcohol, respectively, allowing for subsequent functionalization.

The synthesis of this compound itself is typically achieved through an esterification reaction between 4-fluorobenzoic acid and benzyl alcohol. evitachem.com This straightforward preparation makes it an accessible starting point for more elaborate synthetic endeavors. Researchers utilize this intermediate in pathways where the fluorinated benzene (B151609) ring is a required structural motif and the benzyl group serves as a protecting group for the carboxylic acid functionality. chemimpex.com Its ability to participate in various chemical transformations while preserving its core structure provides a significant advantage in experimental design. chemimpex.com

Table 1: Synthesis and Properties of this compound

Parameter Value Reference
Molecular Formula C₁₄H₁₁FO₂ evitachem.com
Primary Reactants Benzyl alcohol, 4-fluorobenzoic acid evitachem.com
Reaction Type Esterification evitachem.com
Common Catalyst Sulfuric acid or p-toluenesulfonic acid evitachem.com

| Reported Yield | ~80% (under optimized conditions) | evitachem.com |

Utility in the Construction of Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is an important reagent for constructing fluorinated aromatic scaffolds, which are foundational structures in many modern materials and pharmaceuticals. chemimpex.comevitachem.com The 4-fluorophenyl group within the molecule can be modified through various aromatic substitution reactions, allowing chemists to build more complex fluorinated systems.

The fluorine atom's high electronegativity and small size can enhance properties such as metabolic stability and binding affinity in biologically active molecules. In materials science, fluorinated compounds are sought for their unique characteristics, and this compound can be used in the production of specialized polymeric materials. evitachem.com The reactivity of the fluorinated ring allows it to be a cornerstone in the assembly of these larger, functional structures.

Precursor in the Synthesis of Biologically Active Compounds

A significant application of this compound is its role as a precursor in the synthesis of biologically active compounds. evitachem.com The 4-fluorobenzoic acid moiety is a common feature in many pharmaceuticals. By using this compound, synthetic chemists can introduce this key fragment into a target molecule while the carboxylic acid is protected by the benzyl group. This strategy is particularly valuable in medicinal chemistry for the development of new therapeutic agents. chemimpex.com

Research has highlighted its utility as an intermediate in the creation of novel drug candidates, including potential anti-cancer agents. chemimpex.com The structure allows for modifications that can enhance biological activity. chemimpex.com For example, derivatives of fluorobenzoic acid have been used to create compounds evaluated for antimicrobial and anticonvulsant activities. globalscientificjournal.comresearchgate.net The synthesis of various N-benzylisatins, which have shown cytotoxic action against cancer cells, also involves fluorinated precursors. nih.gov

Table 2: Examples of Bioactive Scaffolds Derived from Fluorobenzoic Acid Precursors

Compound Class Potential Biological Activity Related Precursor Reference
Hydrazide-hydrazones Antimicrobial 4-fluorobenzoic acid hydrazide globalscientificjournal.comresearchgate.net
Oxadiazole derivatives Anticonvulsant, Anti-inflammatory 4-fluorobenzoic acid globalscientificjournal.comresearchgate.net
Fluorinated N-benzylisatins Cytotoxic (anti-cancer) Fluorinated N-benzyl precursors nih.gov

Role in the Development of Agrochemical and Specialty Chemicals

Beyond pharmaceuticals, this compound and related structures play a role in the development of agrochemicals and specialty chemicals. chemimpex.com The introduction of fluorine into agrochemical molecules often leads to enhanced performance, improving bioactivity, stability, and the environmental profile of pesticides and herbicides. nbinno.com Fluorinated aromatic compounds are versatile building blocks for creating novel crop protection agents. nbinno.com

Derivatives of similar fluorinated benzyl compounds, such as 3-bromo-4-fluoro-benzyl alcohol, are used as intermediates in the production of insecticides. google.com The stability and specific reactivity conferred by the fluorine atom make these intermediates valuable in synthesizing complex agrochemical products designed for high efficacy and safety. chemimpex.comnbinno.com The compound's utility extends to specialty chemicals where its properties can be leveraged for various industrial applications. chemimpex.com

Applications in Materials Science

Integration of Benzyl (B1604629) 4-Fluorobenzoate (B1226621) into Polymer Synthesis

While Benzyl 4-fluorobenzoate itself is not a monomer, its structural motifs are relevant to the creation of high-performance fluorinated polymers. The integration of such fluorinated aromatic esters into polymer chains can be achieved by introducing reactive functional groups onto the molecule. For instance, derivatives of benzyl benzoate (B1203000) containing amine or vinyl groups can act as monomers for polymerization.

Amines are particularly important intermediates in the production of materials like polymers and dyes. A structurally related compound, Benzyl 4-amino-3-fluorobenzoate, contains a reactive amino group that can serve as a site for polymerization, enabling its incorporation into polymer backbones to form polyamides, polyimides, or other condensation polymers. evitachem.com The inclusion of the fluorinated benzoate structure can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

Similarly, vinyl-functionalized monomers, such as 4-vinylbenzyl derivatives, are used in free radical or living anionic polymerization to create well-defined polymers. researchgate.netunl.edu By analogy, a vinyl-substituted derivative of this compound could be synthesized and polymerized to create polymers with pendant fluorinated benzoate groups, which could influence the material's surface properties and bulk characteristics.

Use in the Development of Advanced Organic Materials

The unique electronic and structural properties imparted by the fluorine atom make this compound and related compounds promising candidates for advanced organic materials, particularly in the fields of liquid crystals and organic electronics.

Fluorinated benzoates have been shown to exhibit liquid crystalline properties. Studies on chiral fluorinated benzoates have demonstrated their ability to form enantiotropic smectic A (SmA) phases, which are crucial for applications in displays and optical sensors. researchgate.net The fluorine substitution influences the molecular packing and intermolecular forces, which governs the formation and stability of these mesophases.

Furthermore, the broader class of benzoate esters is being explored for use in organic light-emitting diodes (OLEDs). Benzoate-based materials have been developed that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. The electronic properties of the benzoate group are central to this performance. The introduction of a fluorine atom, a strongly electron-withdrawing group, can modulate the energy levels of the molecular orbitals, potentially leading to new TADF materials with improved performance and stability.

Exploration in Coating Formulations and Surface Modifications

In the field of coatings and surface science, fluorinated compounds are widely used to modify surface properties. The low polarizability and strong electronegativity of fluorine lead to weak intermolecular forces, which can be leveraged to create low-energy surfaces. Incorporating this compound or similar structures into a coating formulation, either as an additive or as part of the polymer binder, could provide a range of functional benefits.

The primary advantage of using fluorinated additives is the reduction of surface tension. This can lead to enhanced hydrophobicity (water repellency), improved slip and lubricity, and anti-blocking characteristics (preventing coated surfaces from sticking together). The hydrophobic nature of this compound makes it soluble in organic solvents but not in water, which is suitable for solvent-based coating systems. evitachem.com

Table 1: Potential Effects of this compound as a Coating Additive

Property Potential Enhancement Underlying Mechanism
Water Repellency Increased contact angle The fluorinated moiety lowers the surface energy of the coating, repelling water.
Slip & Lubricity Reduced coefficient of friction Fluorinated groups at the surface reduce intermolecular forces, creating a smoother feel.
Anti-Blocking Reduced tackiness A low-energy surface prevents two coated films from adhering under pressure or heat.

| Substrate Wetting | Improved flow and leveling | Lowering the surface tension of the liquid coating can help it spread more evenly. |

Studies on Thermosalient Effects in Related Fluorinated Benzoate Materials

A fascinating area of research in materials science is the study of "thermosalient" or "jumping" crystals. These are dynamic molecular crystals that exhibit a dramatic mechanical response—such as leaping, twisting, or shattering—upon a change in temperature. nih.gov This effect is a powerful example of the conversion of thermal energy into kinetic energy. nih.gov

The phenomenon arises from a rapid, reversible, and anisotropic phase transition within the crystal lattice. researchgate.net As the temperature changes, strain builds up within the crystal structure until it surpasses a critical point and is released explosively, causing macroscopic motion. researchgate.net While this effect has not been explicitly reported for this compound, research into related organic and fluorinated compounds provides insight into the necessary conditions.

Fluorinated organic compounds are of particular interest in this field. Studies have shown that H/F substitution in certain organic molecules can induce reversible martensitic transitions, a type of displacive phase transition that is often associated with the thermosalient effect. researchgate.net These transitions can be accompanied by other interesting physical properties, such as ferroelectricity. researchgate.net The fluorine atoms can significantly alter the crystal packing and intermolecular interactions, which are critical factors in enabling the cooperative molecular motion required for a thermosalient event. researchgate.net

Table 2: Key Characteristics of Thermosalient Materials

Characteristic Description
Mechanism Rapid, reversible solid-state phase transition. researchgate.net
Energy Conversion Converts thermal energy directly into kinetic energy. nih.gov
Driving Force Anisotropic accumulation and sudden release of internal strain. researchgate.net
Macroscopic Effect Crystal jumping, leaping, or self-actuation. nih.govrsc.org

| Potential Applications | Soft robotics, smart actuators, and microscopic machines. researchgate.net |

The study of such dynamic phenomena in fluorinated benzoates and related molecular crystals opens up possibilities for designing new "smart" materials that can perform mechanical work in response to thermal stimuli.

Biocatalysis and Biodegradation of Fluorinated Aromatics

Enzymatic Transformations of Fluorobenzoate Derivatives

The enzymatic transformation of fluorobenzoate derivatives is the first step in their biological breakdown. This process is initiated by specific enzymes that can recognize and modify the fluorinated aromatic ring. A key initial step in the aerobic degradation of 4-fluorobenzoate (B1226621) is the conversion to 4-fluorocatechol (B1207897). cdnsciencepub.com This transformation is typically catalyzed by dioxygenase enzymes.

Following the formation of 4-fluorocatechol, the aromatic ring is cleaved. This reaction is carried out by catechol 1,2-dioxygenase, which acts on 4-fluorocatechol to produce 3-fluoro-cis,cis-muconate. nih.gov This intermediate is then acted upon by muconate cycloisomerases, which catalyze a cycloisomerization reaction to form (+)-4-fluoromuconolactone. nih.govnih.gov This fluorolactone is a central metabolite in the degradation pathway. While it can decompose spontaneously to maleylacetate, this process is slow, suggesting that further enzymatic conversion is necessary. nih.govnih.gov The induction of dienelactone hydrolases during the growth of bacteria on 4-fluorobenzoate indicates their role in the subsequent transformation of 4-fluoromuconolactone. nih.gov

In addition to ring-opening enzymes, hydrolases such as lipases and esterases play a role in the biotransformation of fluorobenzoate esters. These enzymes can catalyze the hydrolysis of the ester bond, releasing the corresponding fluorinated carboxylic acid and alcohol. semanticscholar.orgmdpi.com This is a critical step for esters like Benzyl (B1604629) 4-fluorobenzoate, making the fluorinated acid available for further degradation by ring-modifying enzymes.

Enzyme ClassSubstrate ExampleProduct ExampleReference
Dioxygenase4-Fluorobenzoate4-Fluorocatechol cdnsciencepub.com
Catechol 1,2-dioxygenase4-Fluorocatechol3-fluoro-cis,cis-muconate nih.gov
Muconate Cycloisomerase3-fluoro-cis,cis-muconate(+)-4-Fluoromuconolactone nih.govnih.gov
Dienelactone Hydrolase4-FluoromuconolactoneMaleylacetate nih.gov
Esterase/LipaseFluorobenzoate EsterFluorobenzoic Acid semanticscholar.orgmdpi.com

Microbial Degradation Pathways of Fluorinated Aromatic Compounds

Several bacterial strains capable of utilizing fluorinated aromatic compounds as a source of carbon and energy have been isolated and studied. These microorganisms employ specific metabolic pathways to cleave the stable carbon-fluorine bond and mineralize the aromatic ring.

Six bacterial strains, assigned to the genera Alcaligenes, Pseudomonas, and Aureobacterium, have been isolated from soil and water samples based on their ability to grow on 4-fluorobenzoic acid. nih.gov Research has uncovered two primary aerobic degradation pathways for 4-fluorobenzoate. cdnsciencepub.comnih.gov

The Catechol Pathway: Five of the isolated gram-negative strains were found to degrade 4-fluorobenzoate via 4-fluorocatechol. nih.gov This pathway involves the enzymatic steps detailed in the previous section, leading to ring cleavage and eventual entry into central metabolic cycles. During this process, 50% to 90% of the fluorine is released as fluoride (B91410) ions. nih.gov

The Hydroxybenzoate Pathway: A novel pathway was identified in Aureobacterium sp. strain RHO25. This strain degrades 4-fluorobenzoate via 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate, with the transient excretion of 4-hydroxybenzoate into the culture medium. nih.gov This pathway results in the release of stoichiometric amounts of fluoride. The enzymes required for this conversion are inducible by 4-fluorobenzoate. nih.gov

In addition to aerobic degradation, some microorganisms can break down fluorobenzoates under anaerobic conditions. Three strains of denitrifying Pseudomonas species have been shown to grow on 2-fluorobenzoate (B1215865) as the sole carbon source, leading to its complete degradation and the stoichiometric release of fluoride ions. asm.org

Furthermore, the process of co-metabolism has been observed, where microorganisms degrade monofluorobenzoates in the presence of a more easily metabolized co-substrate like glucose. nih.govasm.org Mixed microbial populations from soil can achieve ring cleavage of monofluorobenzoates through this mechanism, even when the fluorinated compound alone cannot support growth. nih.govasm.org

Biotransformation of Benzyl 4-Fluorobenzoate by Microorganisms

Direct studies on the microbial biotransformation of the specific ester, this compound, are not extensively documented. However, the metabolic fate of this compound can be inferred from studies on its constituent parts: 4-fluorobenzoic acid and benzyl alcohol. The initial step in the microbial metabolism of this compound would likely be the hydrolysis of the ester bond by non-specific esterases or lipases, which are widespread in microorganisms. This reaction would yield 4-fluorobenzoic acid and benzyl alcohol.

Once 4-fluorobenzoic acid is released, it can be subjected to various microbial transformations beyond complete degradation. Research on the biotransformation of fluorinated benzoic acids has revealed that some microorganisms can efficiently convert them into other valuable compounds. tandfonline.com For example, the fungus Cunninghamella elegans is capable of reducing various fluoro- and trifluoromethyl-substituted benzoic acids to their corresponding benzyl alcohols. tandfonline.com Conversely, soil bacteria from the genus Streptomyces can convert these same acids into the corresponding benzamides with high efficiency. tandfonline.com These transformations represent rare but potentially valuable biocatalytic reactions. tandfonline.com

MicroorganismSubstrateProductTransformation TypeReference
Cunninghamella elegansFluoro-substituted benzoic acidsCorresponding benzyl alcoholsCarboxylate Reduction tandfonline.com
Streptomyces sp. JCM9888Fluoro-substituted benzoic acidsCorresponding benzamidesAmidation tandfonline.com

These findings suggest that if a microorganism capable of hydrolyzing this compound were cultured under appropriate conditions, the resulting 4-fluorobenzoic acid could potentially be channeled into pathways leading to the synthesis of fluorinated benzyl alcohol or benzamide (B126), in addition to the degradative pathways discussed previously.

Environmental Fate and Persistence Studies of Fluorobenzoate Esters

The environmental fate of fluorobenzoate esters is largely governed by the strong carbon-fluorine bond, which imparts significant chemical stability and resistance to degradation. ethz.ch While specific persistence studies on this compound are limited, the behavior of other fluorinated esters and aromatic compounds provides insight into their likely environmental behavior.

Fluorinated organic compounds are generally more persistent than their chlorinated counterparts. ethz.ch Their degradation in the environment is slow and often depends on the presence of microbial communities with specialized metabolic capabilities. nih.gov The primary mechanism for the environmental breakdown of a fluorobenzoate ester would be the microbial hydrolysis of the ester linkage, followed by the degradation of the resulting 4-fluorobenzoic acid and benzyl alcohol.

Radiochemistry and Radiolabeling Applications

Synthesis of Fluorine-18 Labeled Benzyl (B1604629) 4-Fluorobenzoate (B1226621) Derivatives

The synthesis of ¹⁸F-labeled benzyl 4-fluorobenzoate derivatives is a crucial first step in the development of many PET tracers. A notable example is propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB), which is synthesized from a quaternary salt precursor. nih.gov This method provides a decay-corrected radiochemical yield of 58 ± 31%. nih.gov

Another widely used derivative is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). The traditional synthesis of [¹⁸F]SFB is a three-step procedure that begins with the incorporation of [¹⁸F]fluoride into a precursor like 4-formyl-N,N,N-trimethylanilinium-triflate. This is followed by oxidation to create 4-[¹⁸F]fluorobenzoic acid and subsequent activation to produce [¹⁸F]SFB. mdpi.com This process typically takes about 100 minutes and results in a decay-corrected radiochemical yield of 25%. mdpi.com More recent advancements have focused on one-step syntheses to improve efficiency. For instance, using an aryl(2,4,6-trimethoxyphenyl)iodonium tosylate precursor has achieved radiochemical yields of 20 ± 3%. mdpi.com A particularly efficient one-pot synthesis of [¹⁸F]SFB utilizes the Cu-mediated radiofluorination of a pinacol (B44631) aryl boronate precursor, affording a radiochemical conversion of 56 ± 3% and a final decay-uncorrected radiochemical yield of 30% in under 35 minutes. mdpi.com

A two-step approach for [¹⁸F]SFB synthesis starts with p-[¹⁸F]fluorobenzaldehyde, which is obtained with a decay-corrected radiochemical yield of 66±6%. The subsequent reaction with (diacetoxyiodine)benzene and N-hydroxysuccinimide, followed by HPLC purification, provides [¹⁸F]SFB in a radiochemical yield of 49±6%. researchgate.net

DerivativePrecursorSynthesis MethodRadiochemical Yield (Decay-Corrected)Synthesis Time
Propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB)Quaternary salt precursorOne-step58 ± 31%Not specified
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)4-formyl-N,N,N-trimethylanilinium-triflateThree-step25%100 min
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Aryl(2,4,6-trimethoxyphenyl)iodonium tosylateOne-step20 ± 3%Not specified
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)Pinacol aryl boronateOne-pot Cu-mediated30% (not decay-corrected)≤35 min
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)p-[¹⁸F]fluorobenzaldehydeTwo-step49 ± 6%Not specified

Application as a Prosthetic Group in Radiopharmaceutical Development

Prosthetic groups are indispensable tools in radiochemistry, acting as bifunctional linker molecules that, once radiolabeled, can be attached to a biomolecule of interest. nih.govnih.gov this compound derivatives, such as [¹⁸F]SFB and [¹⁸F]PFB, are exemplary prosthetic groups that enable the labeling of peptides, proteins, and other biomolecules under mild conditions that preserve their biological activity. nih.govnih.gov

[¹⁸F]SFB, with its N-succinimidyl ester group, is designed to react with primary and secondary amines in biomolecules, forming stable amide bonds. researchgate.net This makes it a widely used reagent for labeling a variety of biologically active compounds. mdpi.com

Click Chemistry Approaches for Radiolabeling Biomolecules

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field of radiopharmaceutical development due to its high efficiency, mild reaction conditions, and high specificity. nih.govchimia.ch Propargyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]PFB) is a prosthetic group specifically designed to leverage this powerful ligation technique. nih.govduke.edu

The terminal alkyne on [¹⁸F]PFB readily reacts with azide-functionalized biomolecules to form a stable triazole linkage. nih.gov This bioorthogonal reaction allows for the efficient labeling of a diverse range of molecules, from small organic compounds to large peptides. nih.gov For example, [¹⁸F]PFB has been successfully used to label several model compounds containing an azide (B81097) moiety, including benzyl azide, lysine (B10760008) derivatives, and a transglutaminase-reactive peptide. nih.govduke.edu

The radiochemical yields for these click reactions are generally high. For instance, the reaction of [¹⁸F]PFB with benzyl azide proceeds with a decay-corrected radiochemical yield of 88 ± 4%. nih.gov Similarly, labeling of lysine derivatives has been achieved with yields of 79 ± 33% and 75 ± 5%. nih.govduke.edu Even a more complex transglutaminase-reactive peptide was labeled with a yield of 37 ± 31%. nih.govduke.edu These results underscore the robustness and versatility of using [¹⁸F]PFB in click chemistry for the development of novel ¹⁸F-labeled radiopharmaceuticals. nih.gov

Azide-Containing Model CompoundRadiochemical Yield (Decay-Corrected)
Benzyl azide88 ± 4%
Lysine derivative 179 ± 33%
Lysine derivative 275 ± 5%
Transglutaminase-reactive peptide37 ± 31%

Radiochemical Yield Optimization and Purity Assessment

Optimizing the radiochemical yield (RCY) and ensuring high radiochemical purity are critical aspects of producing radiopharmaceuticals for PET imaging. For ¹⁸F-labeled this compound derivatives, various strategies have been explored to maximize the efficiency of the labeling reaction and the purity of the final product.

In the synthesis of [¹⁸F]SFB, optimization of reaction conditions such as the choice of solvent and heating method has been investigated. mdpi.com For instance, the Cu-mediated radiofluorination of a pinacol aryl boronate precursor has been shown to provide a high radiochemical conversion of 56 ± 3%. mdpi.com Purification is typically achieved using High-Performance Liquid Chromatography (HPLC), which effectively separates the desired product from unreacted [¹⁸F]fluoride and other impurities. researchgate.net Solid-phase extraction (SPE) has also been developed as a faster and simpler purification method, yielding [¹⁸F]SFB with a radiochemical purity of over 99% and a molar activity of 96–155 GBq/µmol. mdpi.com

For [¹⁸F]PFB, the decay-corrected radiochemical yield from its quaternary salt precursor is reported as 58 ± 31%. nih.gov The subsequent click reactions with azide-containing molecules are also optimized for yield, with reactions typically carried out at room temperature for 30 minutes using copper sulfate (B86663) and sodium ascorbate (B8700270) as catalysts. nih.gov

Radiochemical purity is consistently assessed using analytical HPLC, ensuring that the final product is suitable for its intended application. For example, [¹⁸F]SFB purified by HPLC has a radiochemical purity of over 99%. researchgate.net Similarly, automated synthesis and purification of [¹⁸F]SFB-labeled nanobodies have resulted in a radiochemical purity of greater than 95%. researchgate.net

Analytical Method Development and Validation for Benzyl 4 Fluorobenzoate

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

The separation and quantification of Benzyl (B1604629) 4-fluorobenzoate (B1226621) are predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most suitable methods. The choice between HPLC and GC depends on the sample matrix, the required sensitivity, and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of esters like Benzyl 4-fluorobenzoate due to its versatility and efficiency in separating compounds of moderate polarity. jpionline.orghelixchrom.com A typical RP-HPLC method would involve a C8 or C18 stationary phase, which provides hydrophobic interactions to retain the analyte. jpionline.orgscirp.org The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ekb.egjneonatalsurg.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of the main compound from any impurities and to achieve a reasonable analysis time. jpionline.orgekb.eg Detection is commonly performed using an Ultraviolet (UV) detector, as the aromatic rings in this compound provide strong chromophores. jpionline.orgjneonatalsurg.com

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. scholarsresearchlibrary.comglobalresearchonline.net The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. globalresearchonline.net The column is coated with a stationary phase (e.g., dimethylpolysiloxane) that separates components based on their boiling points and interactions with the phase. globalresearchonline.net A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. globalresearchonline.net For enhanced specificity and identification, GC can be coupled with a Mass Spectrometer (GC-MS), which provides structural information about the separated components. scholarsresearchlibrary.comnih.gov

Below is a table summarizing typical chromatographic conditions for the analysis of this compound, extrapolated from methods for similar compounds.

Table 1: Typical Chromatographic Conditions for this compound Analysis
ParameterHPLC MethodGC Method
ColumnReverse Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) jpionline.orgjneonatalsurg.comFused Silica Capillary Column (e.g., 30 m x 0.53 mm) coated with dimethylpolysiloxane globalresearchonline.net
Mobile Phase / Carrier GasGradient mixture of Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate buffer) jpionline.orgekb.egInert Gas (e.g., Helium, Nitrogen) globalresearchonline.net
Flow Rate1.0 - 1.5 mL/min jneonatalsurg.com1.0 - 2.0 mL/min
DetectorUV/PDA at a suitable wavelength (e.g., 230-260 nm) jpionline.orgFlame Ionization Detector (FID) or Mass Spectrometer (MS) scholarsresearchlibrary.comglobalresearchonline.net
Column TemperatureAmbient to 40°C ekb.egTemperature programmed (e.g., initial 100°C, ramp to 250°C) globalresearchonline.net
Injection Volume10 - 20 µL scirp.orgjneonatalsurg.com1 µL scholarsresearchlibrary.com

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Robustness)

The validation of an analytical method ensures its reliability for the intended purpose. scielo.br According to International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness. jneonatalsurg.comdcvmn.org

Specificity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. For a this compound assay, specificity is confirmed by showing that there is no interference from potential impurities or excipients at the retention time of the analyte peak. scholarsresearchlibrary.comarlok.com Peak purity analysis using a Photodiode Array (PDA) detector in HPLC can further establish the homogeneity of the analyte peak. scispace.com

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. jneonatalsurg.com This is typically evaluated by analyzing a series of standard solutions at different concentrations. The results are plotted as concentration versus detector response, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.999, indicates a strong linear relationship. jneonatalsurg.comresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure analyte is added (spiked) into a placebo or sample matrix and then analyzed. The percentage of the analyte recovered is calculated. jneonatalsurg.com Acceptance criteria for accuracy are typically within 98.0% to 102.0% recovery. jneonatalsurg.comjneonatalsurg.com

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is reported as the Relative Standard Deviation (% RSD) of the results, with an acceptance criterion of not more than 2.0%. jneonatalsurg.comscispace.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. jneonatalsurg.com This provides an indication of its reliability during normal usage. For an HPLC method, parameters that might be varied include the pH of the mobile phase, column temperature, and mobile phase composition. scispace.com The method is considered robust if the results remain within acceptable limits despite these minor changes. jneonatalsurg.com

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to measure the analyte without interference. arlok.comNo interfering peaks at the analyte's retention time. Peak purity must pass. arlok.comscispace.com
LinearityProportionality of detector response to analyte concentration. jneonatalsurg.comCorrelation coefficient (R²) > 0.999. jneonatalsurg.comresearchgate.net
AccuracyCloseness of results to the true value, measured by % recovery. jneonatalsurg.com98.0% - 102.0%. jneonatalsurg.comjneonatalsurg.com
PrecisionAgreement among a series of measurements, measured by % RSD. scispace.com% RSD ≤ 2.0%. jneonatalsurg.comscispace.com
RobustnessResistance to small, deliberate changes in method parameters. scispace.comResults remain within specifications after minor changes to method parameters. jneonatalsurg.com

Impurity Profiling and Stability-Indicating Methods

Impurity profiling is the identification and quantification of impurities in a substance. A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the concentration of the active ingredient due to degradation. scispace.com Such a method must be able to separate the active compound from its degradation products, process impurities, and other potential contaminants. jpionline.orgnih.gov

The development of a stability-indicating method for this compound typically involves forced degradation (stress testing) studies. scispace.com In these studies, the compound is subjected to various stress conditions more severe than accelerated stability conditions, such as:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. The primary degradation products would likely be 4-fluorobenzoic acid and benzyl alcohol. scispace.com

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂). Potential oxidation products of the benzyl moiety could include benzaldehyde (B42025) and benzoic acid. nih.govjapsonline.com

Thermal Degradation: Heating the solid or a solution of the compound to high temperatures.

Photolytic Degradation: Exposing the compound to UV or fluorescent light to assess its photosensitivity.

An HPLC method is then developed to resolve the parent peak of this compound from all the peaks corresponding to the degradation products formed under these stress conditions. japsonline.com The specificity of the method is demonstrated by showing that the peak for this compound is pure and that all degradant peaks are well-separated. scispace.com This ensures that any stability issues with the compound can be accurately detected and quantified over time.

Table 3: Potential Impurities and Degradation Products of this compound
Potential Impurity/DegradantOriginLikely Stress Condition
4-fluorobenzoic acidStarting material / HydrolysisAcidic/Basic Hydrolysis
Benzyl alcoholStarting material / HydrolysisAcidic/Basic Hydrolysis nih.gov
BenzaldehydeOxidation of benzyl alcohol impurity or benzyl moietyOxidation nih.gov
Benzoic acidOxidation of benzaldehydeOxidation nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing Benzyl 4-fluorobenzoate, and what purification methods are recommended?

Methodological Answer:
this compound is typically synthesized via esterification of 4-fluorobenzoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include transesterification or coupling reactions using activated intermediates like 4-fluorobenzoyl chloride. For example, Yakubov et al. (2022) synthesized fluorinated benzoate esters via visible-light-mediated fluorination, achieving yields of 52–60% after purification by column chromatography (5% EtOAc in petroleum ether) . Key steps:

  • Activation: Use carbodiimides (e.g., DCC/DMAP) for direct esterification.
  • Purification: Column chromatography with silica gel is critical to isolate isomers and remove unreacted precursors.
  • Yield Optimization: Control reaction time and stoichiometry to minimize side products like benzyl ethers.

Basic: How should researchers characterize this compound using spectroscopic techniques, and what key spectral markers should be observed?

Methodological Answer:
Characterization requires a multi-technique approach:

  • ¹H NMR: Look for the benzyl methylene protons (δ ~5.3–5.4 ppm, singlet) and aromatic protons (δ ~7.2–8.2 ppm). The fluorine atom induces deshielding in adjacent protons, causing splitting patterns .
  • ¹⁹F NMR: A singlet near δ -110 ppm confirms the presence of the fluorine atom in the para position .
  • IR Spectroscopy: Stretching vibrations for ester carbonyl (C=O, ~1720 cm⁻¹) and aryl C-F (1220–1150 cm⁻¹) .
  • Mass Spectrometry: Exact mass should match the molecular formula (C₁₄H₁₁FO₂; [M+H]⁺ = 231.0722).

Advanced: How can researchers resolve contradictions in NMR data when assigning fluorine positions in complex fluorinated benzoate derivatives?

Methodological Answer:
Fluorine’s strong electron-withdrawing effects complicate NMR assignments. Yakubov et al. (2022) encountered challenges in distinguishing isomers due to overlapping signals. Strategies include:

  • 2D NMR (COSY, HSQC): Correlate ¹H-¹³C coupling to resolve overlapping signals .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling: Introduce deuterium or ¹³C labels to track fluorine’s electronic effects on adjacent carbons .

Advanced: What strategies are effective in optimizing reaction conditions to minimize isomer formation during the synthesis of fluorinated benzoate esters?

Methodological Answer:
Isomer formation (e.g., ortho/meta/para) often arises from competing reaction pathways. Yakubov et al. (2022) reported isomer ratios (4F:3F:2F = 4.8:4.5:1) in visible-light fluorination . Mitigation approaches:

  • Solvent Polarity: Use non-polar solvents (e.g., hexane) to favor para selectivity via steric control.
  • Catalyst Design: Employ chiral auxiliaries or directing groups (e.g., boronic esters) to orient fluorine substitution .
  • Temperature Control: Lower temperatures (<0°C) reduce kinetic isomerization .

Advanced: How do enzymatic defluorination mechanisms differ for fluorobenzoate derivatives, and what implications does this have for environmental degradation studies?

Methodological Answer:
Enzymatic defluorination pathways vary by enzyme structure. Luo et al. (2019) compared 4-fluorobenzoate dehalogenase (direct fluoride displacement) with microbial enzymes that first hydroxylate the aromatic ring before defluorination . Implications:

  • Bioremediation: Select enzymes based on substrate specificity (e.g., para-substituted fluorobenzoates).
  • Kinetic Studies: Monitor fluoride release via ion-selective electrodes to quantify degradation efficiency.
  • Metabolite Analysis: Use LC-MS to detect intermediates like 4-hydroxybenzoate, which can inform pathway engineering .

Advanced: How can computational methods aid in predicting the stability and reactivity of this compound in catalytic systems?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilicity: The fluorine atom increases the ester’s electrophilicity, enhancing reactivity in nucleophilic acyl substitutions.
  • Radical Stability: Benzyl radicals (C₇H₇•) exhibit stability due to resonance delocalization, relevant in photochemical reactions .
  • Solvent Effects: Simulate solvation models (e.g., PCM) to optimize reaction media for catalytic cycles .

Basic: What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., 4-fluorobenzoyl chloride) .
  • PPE: Wear nitrile gloves and goggles; fluorine-containing compounds can hydrolyze to release HF .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.